molecular formula C17H19NO2 B336349 N-(3,5-dimethylphenyl)-2-ethoxybenzamide

N-(3,5-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B336349
M. Wt: 269.34 g/mol
InChI Key: QKXZPGNXWACPAC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2-ethoxy group on the benzene ring and a 3,5-dimethylphenyl moiety attached via an amide linkage. This compound has garnered attention in agrochemical research due to its role as a photosynthesis-inhibiting agent. Studies demonstrate its ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of ~10 µM, positioning it among the most potent derivatives in its class .

Key structural features contributing to its activity include:

  • Lipophilicity: Enhanced by the 3,5-dimethylphenyl group, facilitating membrane penetration in chloroplasts.
  • Electron-withdrawing/donating effects: The ethoxy group at the 2-position and methyl substituents on the anilide ring modulate electronic properties, influencing binding affinity to photosystem II (PSII) .

Physicochemical properties such as molecular weight (298.34 g/mol, as per ) and stability under varying conditions (e.g., sensitivity to alkaline environments, inferred from ) further define its applicability in herbicide formulations.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)17(19)18-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

QKXZPGNXWACPAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(3,5-dimethylphenyl)-2-ethoxybenzamide with structurally related benzamide derivatives reveals critical structure-activity relationships (SARs) and functional distinctions.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Anilide Ring) IC50 (PET Inhibition) Key Structural Influences Application/Activity Notes
This compound 3,5-dimethylphenyl; 2-ethoxy ~10 µM High lipophilicity; balanced electron effects Potent PET inhibitor in PSII
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl; 3-hydroxynaphthyl ~10 µM Electron-withdrawing fluorine groups enhance PET inhibition Comparable activity; higher polarity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl; 3-hydroxynaphthyl ~10 µM Steric hindrance at 2-position reduces membrane penetration Moderate activity despite similar IC50
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-dichlorophenyl; trichloro-acetamide N/A Electron-withdrawing Cl groups stabilize crystal lattice Herbicidal activity via altered solid-state geometry
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichlorophenyl; 4-ethoxymethoxy N/A Chlorine substituents enhance soil persistence Pre-emergent herbicide

Critical Insights from Comparisons

Substituent Position and Electronic Effects: 3,5-Dimethyl vs. Ortho-Substituents (e.g., 2,5-dimethylphenyl): Steric hindrance at the 2-position limits interaction with PSII binding sites, as seen in N-(2,5-dimethylphenyl) derivatives, despite comparable IC50 values .

Lipophilicity and Membrane Permeation :

  • The 3,5-dimethylphenyl group in the target compound confers higher lipophilicity than dichlorophenyl analogs (e.g., ), improving chloroplast membrane penetration .

Solid-State Geometry and Stability: Crystallographic studies () show that electron-withdrawing substituents (e.g., Cl, NO2) on the anilide ring stabilize molecular packing, which may influence shelf-life and environmental persistence. In contrast, methyl groups prioritize bioactivity over stability .

Functional Group Synergy :

  • The ethoxy group in This compound synergizes with methyl substituents to balance electron donation/withdrawal, optimizing PSII binding. This contrasts with derivatives like N-(3,5-dimethoxyphenyl)benzamide (), where methoxy groups increase polarity but reduce herbicidal efficacy .

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